4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of cyclopropyl, benzothiazole, piperidine, and triazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Formation of the Triazolone Ring: This involves the cyclization of a hydrazine derivative with an appropriate carbonyl compound.
Coupling Reactions: The final step involves coupling the benzothiazole, piperidine, and triazolone moieties under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. Its cyclopropyl group provides rigidity, while the benzothiazole and piperidine rings offer potential sites for interaction with biological targets. The triazolone moiety adds further complexity and potential reactivity.
Properties
Molecular Formula |
C20H25N5OS |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-cyclopropyl-5-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H25N5OS/c1-12-10-13(2)17-16(11-12)27-19(21-17)24-8-6-14(7-9-24)18-22-23(3)20(26)25(18)15-4-5-15/h10-11,14-15H,4-9H2,1-3H3 |
InChI Key |
IPUUXJZLPMGKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C)C |
Origin of Product |
United States |
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